molecular formula C26H23N3O3S2 B2435030 4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 476626-16-1

4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2435030
CAS RN: 476626-16-1
M. Wt: 489.61
InChI Key: VOUBTMNXHAJYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, also known as DASB, is a small molecule inhibitor that has been widely used in scientific research. DASB is a potent and selective inhibitor of the protein kinase CK2, which plays a key role in many cellular processes, including cell proliferation, apoptosis, and DNA repair.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial Activity: Studies have demonstrated the effectiveness of similar naphthalenyl thiazol compounds in inhibiting the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, Patel and Patel (2015) synthesized heterocyclic compounds with naphthalen-2-yl thiazol moieties that showed significant antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus (Patel & Patel, 2015).
  • Antifungal Properties: Similar compounds were evaluated for their antifungal activity against strains such as Penicillium expansum and Botryodiplodia theobromae, indicating their potential use in treating fungal infections (Patel & Patel, 2015).

Anticancer Research

  • Anticancer Potential: Various studies have explored the anticancer properties of naphthalenyl thiazol compounds. For instance, a study by Salahuddin et al. (2014) found that naphthalenyl thiazol compounds exhibited in vitro anticancer activity against various cancer cell lines, including breast cancer (Salahuddin et al., 2014). Another study by Ravichandiran et al. (2019) reported that naphthoquinone derivatives containing a phenylaminosulfanyl moiety showed significant cytotoxic activity against several human cancer cell lines (Ravichandiran et al., 2019).

Additional Applications

  • Colorimetric Sensing of Fluoride Anions

    A study by Younes et al. (2020) highlighted the use of naphthalenyl benzamide derivatives in the colorimetric sensing of fluoride anions, which is valuable in analytical chemistry (Younes et al., 2020).

  • Anticonvulsant Screening

    Compounds with naphthalenyl thiazol moieties have been evaluated for their anticonvulsant activity, demonstrating significant effects against seizure models (Arshad et al., 2019).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-3-15-29(16-4-2)34(31,32)23-13-11-20(12-14-23)25(30)28-26-27-24(18-33-26)22-10-9-19-7-5-6-8-21(19)17-22/h3-14,17-18H,1-2,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUBTMNXHAJYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

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